7-(Aminomethyl)indolin-2-one

Antioxidant design Computational chemistry Oxindole SAR

7-(Aminomethyl)indolin-2-one (CAS 771582-03-7; molecular formula C₉H₁₀N₂O; molecular weight 162.19 g·mol⁻¹) is a 7-substituted oxindole building block featuring a primary aminomethyl (-CH₂NH₂) group at the ortho position of the indolin-2-one scaffold. The compound is commercially available from multiple vendors at certified purities of 95–98%, supplied as a pale-yellow to yellow-brown solid with storage recommended at 4°C with protection from light.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12497935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aminomethyl)indolin-2-one
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)CN)NC1=O
InChIInChI=1S/C9H10N2O/c10-5-7-3-1-2-6-4-8(12)11-9(6)7/h1-3H,4-5,10H2,(H,11,12)
InChIKeyCKIMGYNVRWHHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Aminomethyl)indolin-2-one: Structural Identity and Procurement-Relevant Characteristics for Medicinal Chemistry


7-(Aminomethyl)indolin-2-one (CAS 771582-03-7; molecular formula C₉H₁₀N₂O; molecular weight 162.19 g·mol⁻¹) is a 7-substituted oxindole building block featuring a primary aminomethyl (-CH₂NH₂) group at the ortho position of the indolin-2-one scaffold . The compound is commercially available from multiple vendors at certified purities of 95–98%, supplied as a pale-yellow to yellow-brown solid with storage recommended at 4°C with protection from light . It belongs to the indolin-2-one (oxindole) structural class, a privileged scaffold in medicinal chemistry recognized for its prevalence in kinase inhibitors, anti-inflammatory agents, and anticancer drug candidates [1].

Why Generic Substitution of 7-(Aminomethyl)indolin-2-one with Positional Isomers or Alternative Oxindoles Carries Procurement Risk


Indolin-2-one derivatives substituted at different ring positions (e.g., 4-, 5-, or 7-aminomethyl) are not functionally interchangeable despite sharing the same molecular formula (C₉H₁₀N₂O) and molecular weight (162.19 g·mol⁻¹). The position of the aminomethyl substituent on the oxindole ring fundamentally alters the compound's electronic distribution, hydrogen-bonding geometry, and steric accessibility . Computational evidence shows that ortho-substituted indolin-2-one derivatives (7-position) exhibit distinct antioxidant mechanisms—specifically hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET)—relative to meta-substituted analogues, with Hammett substituent constants and frontier orbital energies (E_HOMO) linearly correlated with measured reaction enthalpies [1]. Additionally, SAR literature on kinase-targeted indolin-2-ones indicates that substitution at the 5- or 7-position significantly modulates (and in some cases diminishes) kinase inhibitory potency compared to unsubstituted or 6-substituted scaffolds [2]. Without isomer-specific, quantitative bioactivity data, substituting one aminomethyl oxindole regioisomer for another introduces unquantified risk in target engagement, selectivity profile, and assay reproducibility.

Quantitative Differentiation Evidence: 7-(Aminomethyl)indolin-2-one vs. Closest Analogs


Ortho-Substitution Effect: Computed Antioxidant Thermochemistry of 7-Substituted vs. Meta-Substituted Indolin-2-ones

Computational modeling comparing ortho-substituted (7-position) and meta-substituted (5-/6-position) indolin-2-one derivatives demonstrated that ortho-substituted analogues achieve lower bond dissociation enthalpies (BDE) and ionization potentials (IP), translating to higher predicted antioxidant activity. The study established a linear correlation between Hammett σ-constants, E(HOMO), and reaction enthalpies for substituted indolin-2-ones, enabling rational substituent selection. 7-(Aminomethyl)indolin-2-one, bearing an electron-donating aminomethyl group at the ortho position, is predicted to engage hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms more favorably than meta-substituted aminomethyl analogues [1].

Antioxidant design Computational chemistry Oxindole SAR

Kinase Inhibition Avoidance: 7-Position Modification Reduces Tyrosine Kinase Activity Relative to 6-Substituted Analogues

A structure-activity relationship study on indolin-2-one derivatives as protein kinase inhibitors explicitly reported that modification at the 5- or 7-position of the indolin-2-one scaffold leads to decreased kinase inhibitory activity relative to unsubstituted or 6-substituted analogues. In contrast, 6-arylurea-3-pyrrole-2-methylene indolin-2-one derivatives exhibited nanomolar-range inhibitory activity against multiple receptor tyrosine kinases (RTKs) [1]. This SAR finding implies that 7-(Aminomethyl)indolin-2-one is less likely to exhibit broad kinase polypharmacology compared to 6-substituted oxindole kinase inhibitor scaffolds.

Kinase inhibitor design Oxindole SAR Receptor tyrosine kinases

Reactive Handle Advantage: Primary Amine at C7 Enables Facile Derivatization vs. 7-Halogen or 7-Hydroxymethyl Analogues

The primary aminomethyl group at the C7 position provides a nucleophilic amine handle amenable to amide bond formation, reductive amination, urea/thiourea synthesis, and sulfonamide coupling under standard conditions without requiring deprotection or activation steps. By contrast, 7-chloroindolin-2-one (CAS 25369-33-9) and 7-bromoindolin-2-one require metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for amine introduction, adding synthetic steps, catalyst costs, and purification burden [1]. 7-(Hydroxymethyl)indolin-2-one requires oxidation or activation (e.g., tosylation) before amine coupling. The pre-installed amine of 7-(Aminomethyl)indolin-2-one eliminates these additional synthetic transformations, improving atom economy and reducing step count by at least 1–2 synthetic operations in most derivatization sequences .

Chemical biology Bioconjugation Building block utility

Regioisomeric Purity: Vendor-Specified 95–98% Purity with Batch-Specific Analytical Certification

Commercially sourced 7-(Aminomethyl)indolin-2-one is supplied at certified purities of 95% (Sigma-Aldrich/AstaTech ) or 98% (Leyan ), with batch-specific quality documentation including NMR, HPLC, or GC as specified by the vendor (Bidepharm ). The primary regioisomeric impurity risk is contamination with 4-(aminomethyl)indolin-2-one (CAS 214759-48-5) or 5-(aminomethyl)indolin-2-one, which share the same molecular formula and similar physicochemical properties. The aminomethyl substitution position (C7 vs. C4 vs. C5) produces distinct ¹H-NMR aromatic splitting patterns and HPLC retention times, enabling unambiguous regioisomer identity verification. Importantly, 4-(aminomethyl)indolin-2-one is listed at comparable purity (98%) from the same suppliers , underscoring the requirement for position-specific analytical confirmation upon receipt.

Quality control Procurement specification Regioisomer discrimination

Optimal Research and Procurement Scenarios for 7-(Aminomethyl)indolin-2-one


Synthesis of C7-Derivatized Oxindole Libraries via Direct Amine Coupling

The pre-installed primary aminomethyl group enables one-step amide, urea, thiourea, or sulfonamide library synthesis without transition-metal catalysis or protecting-group manipulation. This scenario is optimal when the research objective is rapid exploration of C7-side-chain SAR with minimized synthetic cycle time. The documented synthetic-step saving of ≥1–2 operations versus 7-halogen or 7-hydroxymethyl starting materials directly reduces overall project duration and materials cost .

Antioxidant Mechanism Studies Leveraging Ortho-Substituted Oxindole Scaffolds

Based on computational evidence that ortho-substituted indolin-2-ones exhibit superior predicted antioxidant activity via hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms relative to meta-substituted analogues, 7-(Aminomethyl)indolin-2-one serves as a rationally selected scaffold for experimental validation of ortho-substituted oxindole antioxidants. The electron-donating aminomethyl group is predicted to lower bond dissociation enthalpy (BDE) and ionization potential (IP), key descriptors of antioxidant potency [1].

Negative-Control or Inert-Linker Oxindole in Kinase-Focused Assays

SAR literature indicates that 7-substituted indolin-2-ones exhibit reduced kinase inhibitory activity compared to 6-substituted analogues with nanomolar multi-RTK potency [2]. This positional liability profile positions 7-(Aminomethyl)indolin-2-one as a candidate scaffold for applications where kinase polypharmacology must be minimized—e.g., as an inert linker element in PROTAC design, a negative control in kinase profiling panels, or a scaffold for non-kinase target campaigns.

Regioisomer-Specific Chemical Biology Probe Development

The unambiguous 7-position substitution pattern (confirmed by ¹H-NMR aromatic coupling constants and InChI Key WACBFMNTHWIUPZ-UHFFFAOYSA-N ) ensures that biological activity data generated with this compound is positionally traceable. This is critical when publishing SAR data or filing patent applications where regioisomer identity determines intellectual property scope and biological interpretation. The 95–98% certified purity with batch-specific analytical documentation supports reproducible probe development and assay quality control .

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